![molecular formula C18H22N2O5S B4179124 N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4179124.png)
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Overview
Description
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases.
Mechanism of Action
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is a selective inhibitor of the RAC1-GEF interaction, which is involved in the regulation of cell migration and invasion. By inhibiting this interaction, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide can prevent the growth and metastasis of cancer cells, as well as reduce the production of pro-inflammatory cytokines in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the growth and metastasis of cancer cells by reducing cell migration and invasion. In inflammation and autoimmune disorders, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to reduce the production of pro-inflammatory cytokines, which can improve disease symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in lab experiments is its specificity for the RAC1-GEF interaction, which allows for targeted inhibition of this pathway. However, one limitation of using N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Future Directions
There are many potential future directions for N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide research. One area of interest is in the development of N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide analogs that have improved potency and selectivity. Another area of interest is in the exploration of N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance therapeutic efficacy. Additionally, further research is needed to fully understand the potential applications of N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in various diseases and to identify any potential limitations or side effects.
Scientific Research Applications
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the growth and metastasis of various cancer cell lines. In inflammation and autoimmune disorders, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-17-8-6-5-7-16(17)19-18(21)13(2)20-26(22,23)15-11-9-14(24-3)10-12-15/h5-13,20H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJDOKCITYFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.